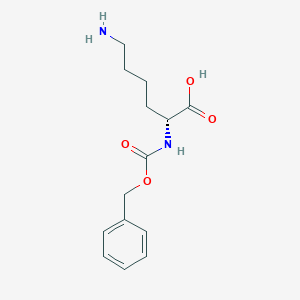

Z-D-Lys-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Z-D-Lys-OH is typically synthesized through the protection of the amino group of D-lysine with a benzyloxycarbonyl (Cbz or Z) group. The process involves the reaction of D-lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the precise control of reaction conditions, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Z-D-Lys-OH undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The protective benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like trifluoroacetic acid and hydrochloric acid are used to remove the protective groups.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of deprotected amino acids or amino acids with different protective groups.

Aplicaciones Científicas De Investigación

Z-D-Lys-OH has a wide range of applications in scientific research, including:

Chemistry: Used in peptide synthesis to create complex peptides for various studies.

Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Industry: Used in the production of biodegradable polymers and other materials.

Mecanismo De Acción

The mechanism of action of Z-D-Lys-OH involves its role as a building block in peptide synthesis. The protective benzyloxycarbonyl group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various enzymes and substrates, facilitating the synthesis of complex peptides and proteins .

Comparación Con Compuestos Similares

Nα-Cbz-L-lysine: Similar in structure but with an L-lysine backbone.

Nα-Z-Nε-Boc-D-lysine: Contains an additional tert-butoxycarbonyl protective group.

Poly-L-lysine: A polymeric form of lysine used in various applications

Uniqueness: Z-D-Lys-OH is unique due to its specific protective group configuration, which makes it highly suitable for selective peptide synthesis. Its D-lysine backbone also provides distinct stereochemical properties compared to its L-lysine counterparts .

Actividad Biológica

Z-D-Lys-OH, also known as Z-D-lysine, is a protected form of the amino acid D-lysine, commonly utilized in peptide synthesis. This compound has garnered attention due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound has the molecular formula and a molecular weight of 296.34 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group on the amino group, which allows for selective reactions during peptide synthesis. This structural configuration is crucial for its role as a building block in generating peptides with specific biological functions.

Biological Activity Overview

1. Role in Peptide Synthesis:

this compound is primarily used in solid-phase peptide synthesis (SPPS) to incorporate D-lysine residues into peptides. The D-forms of amino acids can significantly influence the biological properties of peptides, including their stability, receptor binding affinities, and overall pharmacological profiles .

2. Interaction with Biological Targets:

Research indicates that peptides containing D-lysine can interact differently with biological systems compared to their L-counterparts. For instance, D-amino acids are known to exhibit enhanced resistance to enzymatic degradation, making them valuable in therapeutic applications . The incorporation of this compound into peptide sequences has been shown to affect binding affinities to various receptors and enzymes, which is critical for drug design .

In Vitro Studies

Several studies have investigated the biological activity of peptides synthesized using this compound:

- Binding Affinities: A study demonstrated that peptides containing D-lysine residues exhibited different binding affinities to receptors compared to those composed solely of L-amino acids. This alteration can be attributed to the unique stereochemistry of D-lysine, which may enhance interactions with specific targets .

- Stability and Bioavailability: Peptides incorporating this compound showed improved stability in biological environments, suggesting that D-lysine residues could enhance the bioavailability of therapeutic peptides .

Case Studies

Case Study 1: Anticancer Peptides

Research has highlighted the use of this compound in developing anticancer peptides. For example, a synthetic peptide incorporating this compound was shown to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions facilitated by the D-lysine residue within the peptide structure .

Case Study 2: Antimicrobial Activity

Another study focused on antimicrobial peptides synthesized with this compound. These peptides demonstrated significant activity against various bacterial strains, indicating that the incorporation of D-lysine can enhance antimicrobial properties through improved membrane disruption mechanisms .

Comparative Analysis

The following table compares this compound with other related compounds used in peptide synthesis:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Z-D-Lys(Boc)-OH | Contains Boc (tert-butyloxycarbonyl) instead of Z | More stable under acidic conditions |

| Fmoc-Lys-OH | L-lysine variant without the Z protection | Commonly used in standard peptide synthesis |

| Z-Lys(Fmoc)-OH | L-lysine variant with similar protective groups | Used for synthesizing peptides with L-lysine |

| Z-D-Lys(Biotin)-OH | Biotin-conjugated version for biotinylation studies | Useful for studying protein interactions |

Propiedades

IUPAC Name |

(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426929 | |

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70671-54-4 | |

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.